![molecular formula C20H14N2O4S2 B14233950 Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- CAS No. 518291-59-3](/img/structure/B14233950.png)
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- is a heterocyclic compound belonging to the family of fused thiophenes. This compound is characterized by its unique structure, which includes two thiophene rings fused together, with additional methyl and nitrophenyl groups attached.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]thiophene derivatives typically involves cyclization reactions of substituted thiophenes. One common method involves the use of citric acid as a source of a six-carbon linear chain, which is then heated with phosphorus pentasulfide (P4S10) to obtain thieno[2,3-b]thiophene in low yield . More efficient syntheses involve cyclization reactions of substituted thiophenes under specific conditions to achieve higher yields .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]thiophene derivatives often involve multi-step synthesis processes. These processes typically start with the preparation of substituted thiophenes, followed by cyclization reactions to form the fused thiophene rings. The reaction conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups, such as the nitrophenyl and methyl groups, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of thieno[2,3-b]thiophene derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of thieno[2,3-b]thiophene derivatives depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can lead to the formation of various substituted thiophenes with different functional groups .
科学的研究の応用
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of small molecules and polymers, particularly in the development of organic electronic materials such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) . In biology and medicine, thieno[2,3-b]thiophene derivatives have been investigated for their potential as antitumor, antiviral, and antibiotic agents . Additionally, these compounds have shown promise as inhibitors of enzymes such as α-glucosidase and β-glucuronidase, making them potential candidates for the treatment of metabolic disorders .
作用機序
The mechanism of action of thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival . The compound’s antiviral and antibiotic properties are likely due to its ability to interfere with the replication and function of viral and bacterial proteins . The exact molecular targets and pathways involved in these effects are still under investigation and may vary depending on the specific biological context.
類似化合物との比較
Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)- can be compared with other similar compounds, such as thieno[3,2-b]thiophene and thieno[3,4-b]thiophene. These compounds share a similar fused thiophene ring structure but differ in the position of the sulfur atoms and the presence of additional functional groups . Thieno[2,3-b]thiophene derivatives are unique in their ability to form centrosymmetric and rigid structures, which can enhance their stability and reactivity . This uniqueness makes them valuable in the design of novel nonlinear optical systems and other advanced materials .
List of Similar Compounds:- Thieno[3,2-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
特性
CAS番号 |
518291-59-3 |
|---|---|
分子式 |
C20H14N2O4S2 |
分子量 |
410.5 g/mol |
IUPAC名 |
3,4-dimethyl-2,5-bis(4-nitrophenyl)thieno[2,3-b]thiophene |
InChI |
InChI=1S/C20H14N2O4S2/c1-11-17-12(2)19(14-5-9-16(10-6-14)22(25)26)28-20(17)27-18(11)13-3-7-15(8-4-13)21(23)24/h3-10H,1-2H3 |
InChIキー |
BOSOMZMZQNVFKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


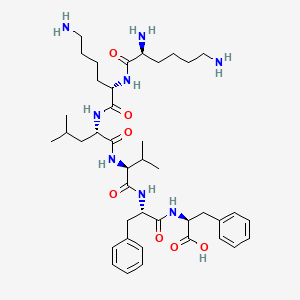
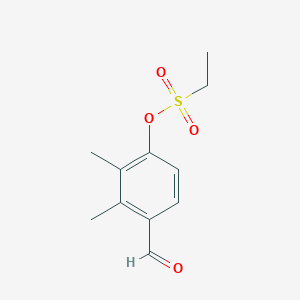

![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
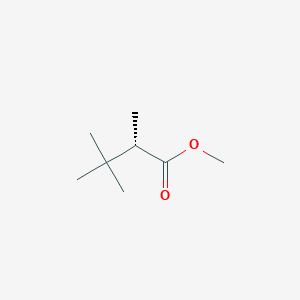

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)


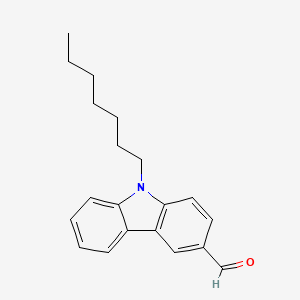
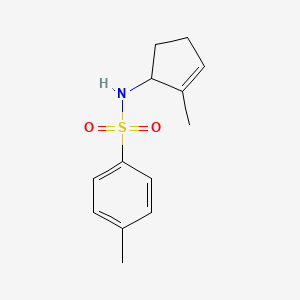
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
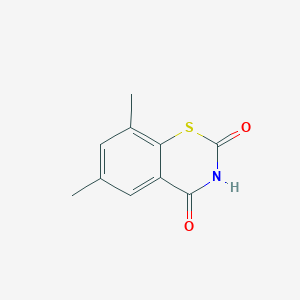
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
